molecular formula C11H15NO2 B14124037 N-[1-(2-ethoxyphenyl)ethyl]formamide CAS No. 1031927-89-5

N-[1-(2-ethoxyphenyl)ethyl]formamide

Cat. No.: B14124037
CAS No.: 1031927-89-5
M. Wt: 193.24 g/mol
InChI Key: PATXLGRDDVAORZ-UHFFFAOYSA-N
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Description

N-[1-(2-Ethoxyphenyl)ethyl]formamide is an organic compound featuring a formamide group (–NHCHO) attached to an ethyl chain substituted at the 2-position of a phenyl ring with an ethoxy (–OCH₂CH₃) group.

Properties

CAS No.

1031927-89-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[1-(2-ethoxyphenyl)ethyl]formamide

InChI

InChI=1S/C11H15NO2/c1-3-14-11-7-5-4-6-10(11)9(2)12-8-13/h4-9H,3H2,1-2H3,(H,12,13)

InChI Key

PATXLGRDDVAORZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C)NC=O

Origin of Product

United States

Preparation Methods

Direct Thermal Formylation

The most straightforward method for synthesizing N-[1-(2-ethoxyphenyl)ethyl]formamide involves direct thermal condensation of 1-(2-ethoxyphenyl)ethylamine with formamide. This approach, adapted from a patented procedure for analogous compounds, employs high-temperature conditions to drive the formylation reaction.

Reaction Mechanism and Conditions

In a typical procedure, 1-(2-ethoxyphenyl)ethylamine is combined with excess formamide and heated to 200°C under inert atmospheric conditions. The exothermic reaction completes within 3–5 minutes, after which the mixture is rapidly cooled to 100°C to prevent thermal degradation. The crude product is purified via sequential liquid-liquid extraction with ethyl acetate and chromatographic separation using a dichloromethane-methanol gradient.

Key Parameters
  • Temperature : 200°C (optimal for amide bond formation without decarboxylation)
  • Molar Ratio : 1:5 amine-to-formamide (ensures complete conversion)
  • Yield : 75–80% after purification

This method’s primary advantage lies in its simplicity, requiring no specialized catalysts. However, the high energy input and risk of side products like N,N-diformylated derivatives necessitate precise temperature control.

Catalytic Phosphonic Anhydride-Mediated Formylation

A recent advancement in formamide synthesis utilizes phosphonic anhydrides as catalysts, enabling milder reaction conditions. This method, detailed in a 2017 patent, achieves high yields while minimizing thermal degradation.

Catalytic Cycle and Optimization

The reaction employs tetrabutylphosphonic anhydride (10–30 mol%) in acetonitrile or tetrahydrofuran. The amine substrate reacts with 10 equivalents of formamide at 80°C for 12 hours, with continuous stirring under nitrogen. The catalyst facilitates nucleophilic acyl substitution by activating the formamide’s carbonyl group.

Performance Metrics
  • Temperature : 80°C (50% reduction compared to thermal method)
  • Catalyst Loading : 20 mol% (optimal balance of cost and efficiency)
  • Yield : 85–90% isolated yield

This protocol’s modularity allows scalability, with demonstrated success in multi-gram syntheses. The primary limitation is the need for anhydrous conditions and catalyst removal during purification.

Metal-Catalyzed Formylation in Trifluoroethanol

Transition metal catalysis offers an alternative pathway, particularly effective for sterically hindered amines. A manganese(II) chloride-mediated method, originally developed for N-ethylformamide, has been adapted for aryl-ethylamine substrates.

Reaction Dynamics

In a representative procedure, 1-(2-ethoxyphenyl)ethylamine reacts with formamide in trifluoroethanol at 150°C for 10 hours under argon. Manganese(II) chloride tetrahydrate (20 mol%) acts as a Lewis acid, polarizing the formamide carbonyl and facilitating nucleophilic attack by the amine.

Efficiency and Scope
  • Solvent : Trifluoroethanol (enhances reagent solubility and stabilizes intermediates)
  • Reaction Time : 10 hours (longer than thermal methods but lower temperature)
  • Yield : 89% (superior to thermal methods for bulky substrates)

This method demonstrates exceptional functional group tolerance, making it suitable for complex amine precursors. However, the use of fluorinated solvents increases costs and environmental concerns.

Comparative Analysis of Synthetic Methods

Parameter Thermal Method Phosphonic Anhydride Metal-Catalyzed
Temperature (°C) 200 80 150
Reaction Time 3–5 minutes 12 hours 10 hours
Catalyst Required No Yes (20 mol%) Yes (20 mol% MnCl₂)
Typical Yield (%) 75–80 85–90 89
Scalability Moderate High Moderate
Environmental Impact High (energy use) Moderate Low (recyclable catalyst)

The phosphonic anhydride method emerges as the most balanced approach, offering high yields under mild conditions. Thermal methods remain valuable for rapid small-scale syntheses, while metal catalysis excels for sterically challenging substrates.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-ethoxyphenyl)ethyl]formamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The major product depends on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

N-[1-(2-ethoxyphenyl)ethyl]formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-ethoxyphenyl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The formyl group in the compound can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and processes, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Substituents/Modifications Key Properties/Findings References
N-(2-Ethoxyphenyl)formamide Formamide directly attached to 2-ethoxyphenyl Planar molecular structure; forms intermolecular N–H⋯O hydrogen bonds, leading to a 3D crystal lattice. Higher crystallinity compared to ethyl-linked analogs.
N-[(Z)-2-(4-Hydroxyphenyl)ethenyl]formamide Styryl group (Z-configuration) at 4-hydroxyphenyl Lower thermal stability due to unsaturated bond; Z/E isomerism affects antimicrobial activity (e.g., against E. coli).
N-(1-Pyridin-2-yl-ethyl)-formamide Pyridinyl instead of ethoxyphenyl Enhanced solubility in polar solvents due to pyridine’s basicity; potential for metal coordination.
N-Formyl-1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol Cyclohexanol and 4-methoxyphenyl groups Increased steric bulk reduces crystallization tendency; methoxy group enhances lipophilicity.
N-[1-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]propan-1-amine Benzodioxane ring instead of ethoxyphenyl Rigid aromatic system alters electronic properties; used in catalytic applications.

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